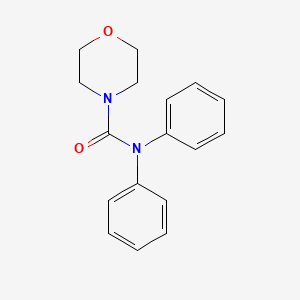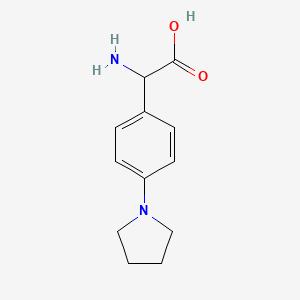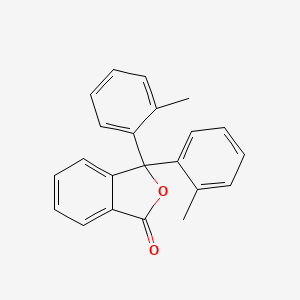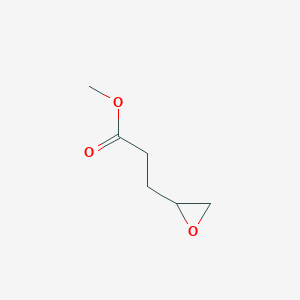
3-(オキシラン-2-イル)プロパン酸メチル
概要
説明
Methyl 3-(oxiran-2-yl)propanoate is a chiral epoxide widely used as an intermediate in organic synthesis. This compound is valuable due to its ability to form various derivatives, making it a versatile building block in the synthesis of complex molecules .
科学的研究の応用
Methyl 3-(oxiran-2-yl)propanoate has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various chiral compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals.
Industry: It is used in the production of flavors and fragrances.
作用機序
Target of Action
Methyl 3-(oxiran-2-yl)propanoate is a chiral epoxide that serves as a valuable precursor in many chemical syntheses . The primary targets of this compound are the enzymes and substrates involved in these synthetic processes. The interaction with these targets allows Methyl 3-(oxiran-2-yl)propanoate to participate in various chemical reactions, leading to the formation of different products.
Mode of Action
The mode of action of Methyl 3-(oxiran-2-yl)propanoate involves its interaction with its targets in a way that facilitates the desired chemical transformations. For instance, in the synthesis of high-value compounds like (S)-dairy lactone, Methyl 3-(oxiran-2-yl)propanoate undergoes a series of reactions, including lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Biochemical Pathways
Methyl 3-(oxiran-2-yl)propanoate affects the biochemical pathways involved in the synthesis of the target compounds. For example, it plays a crucial role in the pathway leading to the production of (S)-dairy lactone from levoglucosenone (LGO), a biobased chiral compound . The downstream effects include the generation of various intermediates and the final product, (S)-dairy lactone.
Result of Action
The result of the action of Methyl 3-(oxiran-2-yl)propanoate is the successful synthesis of the target compounds. For instance, it enables the production of (S)-dairy lactone, a high-value commercial flavor chemical, from LGO . This outcome is achieved through the compound’s interactions with its targets and its participation in the necessary biochemical pathways.
生化学分析
Biochemical Properties
Methyl 3-(oxiran-2-yl)propanoate plays a significant role in biochemical reactions. It has been employed for the synthesis of many compounds such as elicitor, Streptrubin B, chiral β-3-substituted homopropargyl, thiobutyrolactone, γ-hydroxyesters, diol-γ or δ-lactones, keto-esters, and (+/−)-4-alkanolides
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(oxiran-2-yl)propanoate is complex and involves several steps. It includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it has good stability and does not degrade quickly .
Metabolic Pathways
Methyl 3-(oxiran-2-yl)propanoate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(oxiran-2-yl)propanoate can be synthesized through several methods. One common approach involves starting from levoglucosenone, a biobased chiral compound obtained through the flash pyrolysis of acidified cellulose. The synthetic pathway includes lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Industrial Production Methods
Industrial production of methyl 3-(oxiran-2-yl)propanoate often involves similar synthetic routes but on a larger scale. The use of biobased starting materials and environmentally friendly reagents is emphasized to ensure sustainability and safety .
化学反応の分析
Types of Reactions
Methyl 3-(oxiran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can convert the epoxide to diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and sodium ethoxide/methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include γ-hydroxyesters, diol-γ or δ-lactones, and keto-esters .
類似化合物との比較
Similar Compounds
Similar compounds to methyl 3-(oxiran-2-yl)propanoate include ethyl 3-(oxiran-2-yl)propanoate and other chiral epoxides .
Uniqueness
Methyl 3-(oxiran-2-yl)propanoate is unique due to its high reactivity and versatility in forming various derivatives. Its biobased synthesis route also makes it an environmentally friendly option compared to other similar compounds .
特性
IUPAC Name |
methyl 3-(oxiran-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRNWWBUCYZWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541425 | |
| Record name | Methyl 3-(oxiran-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76543-09-4 | |
| Record name | Methyl 3-(oxiran-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


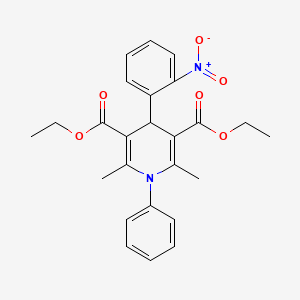
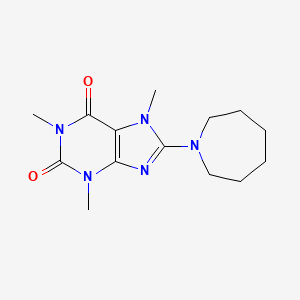
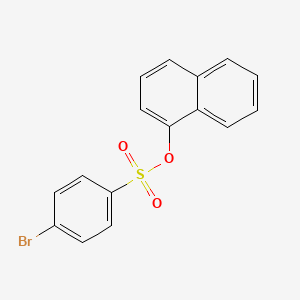
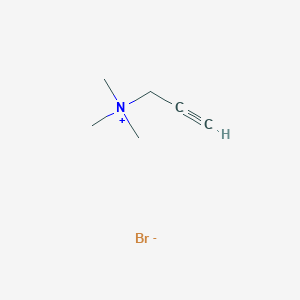
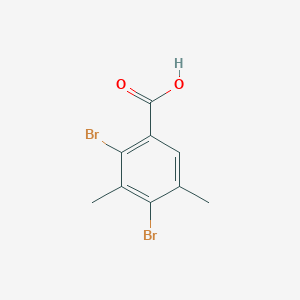
![2-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole](/img/structure/B1660355.png)
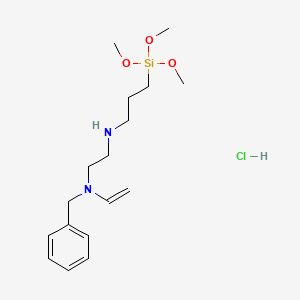
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)
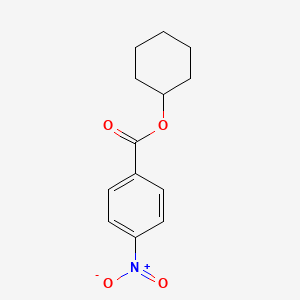
![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)
![2-Chloro-3-[(4-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660363.png)
